3-Hydroxy-3-methylbutyl benzoate

Description

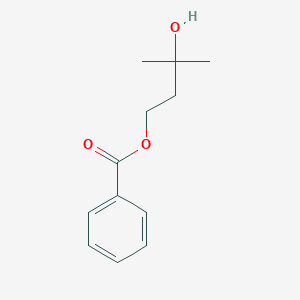

Benzoate esters are derivatives of benzoic acid, characterized by an ester functional group formed via the reaction of benzoic acid (or its derivatives) with alcohols. These compounds exhibit diverse physicochemical properties and biological activities, making them valuable in pharmaceuticals, fragrances, and industrial applications . 3-Hydroxy-3-methylbutyl benzoate is a benzoate ester featuring a hydroxylated branched-chain alcohol moiety (3-hydroxy-3-methylbutanol) esterified to benzoic acid.

Synthesis of such esters typically involves acid-catalyzed esterification between benzoic acid derivatives (e.g., acyl chlorides) and alcohols or transesterification reactions . For example, highlights the synthesis of an N,O-bidentate compound via reaction of 3-methylbenzoyl chloride with a branched amino alcohol, a methodology that could be adapted for synthesizing this compound.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(3-hydroxy-3-methylbutyl) benzoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,14)8-9-15-11(13)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |

InChI Key |

WKBUJESSUGVIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Functional Group Analysis

The structural diversity of benzoate esters arises from variations in the alcohol moiety. Key comparisons include:

Physicochemical Properties

Odor Profiles :

- Solubility and Stability: Hydroxyl groups increase polarity, likely improving water solubility relative to non-hydroxylated esters (e.g., methyl benzoate). notes that benzoate’s pKa (~4.2) influences its behavior in aqueous systems, suggesting pH-dependent solubility for hydroxylated derivatives.

Metabolic and Environmental Fate

- Degradation Pathways : Microbial degradation of benzoate esters often proceeds via the β-ketoadipate pathway, as seen in Rhodococcus sp. CS-1 . Hydroxylated esters like this compound may undergo additional oxidative steps, altering degradation kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.